1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-fluorobenzoate
Description
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-14-10-12-16(13-11-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)17-8-6-7-9-18(17)23/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECCSJAWGQOXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-fluorobenzoate is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a tert-butyl group, a methyl group, and a p-tolylthio moiety, along with a 2-fluorobenzoate group. This unique structure may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the thiol group can facilitate interactions that modulate biochemical pathways.
Biological Activities
- Antioxidant Activity : Several studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. The compound's structure suggests it may scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Research has shown that pyrazole compounds can inhibit pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatments.
- Anticancer Potential : Some pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines. The specific mechanisms, such as apoptosis induction or cell cycle arrest, are areas of ongoing research.
Data Table: Summary of Biological Activities
Case Studies
- Antioxidant Activity : A study demonstrated that pyrazole derivatives reduced oxidative stress markers in vitro, suggesting their potential as therapeutic agents in oxidative stress-related conditions.
- Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in reduced inflammation and pain levels, indicating its potential use in treating inflammatory disorders.
- Antimicrobial Testing : Laboratory tests showed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its development as an antimicrobial agent.
- Cytotoxicity Assays : In vitro assays revealed that the compound induced apoptosis in human cancer cell lines, highlighting its potential as an anticancer drug.
Comparison with Similar Compounds
Substituent Variations on the Benzoate Ester
The benzoate ester group in the target compound is a key site of structural diversity among analogs:
Pyrazole Core Modifications
Variations in pyrazole substituents are critical for biological and physicochemical properties:
- Compounds : Feature urea linkages (e.g., 1-(2-((1H-Indazol-5-yl)oxy)phenyl)-3-(3-(tert-butyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl)urea). These derivatives exhibit p38 MAP kinase inhibitory activity (IC₅₀ values < 100 nM) and higher melting points (189–201°C) due to hydrogen-bonding capacity.
- Compound (Pexmetinib) : Contains a pyrazole-urea scaffold with demonstrated Tie-2/p38 MAPK dual inhibition. The tert-butyl and fluorophenyl groups enhance target selectivity.
Key Data :
- compounds achieved 55–67% yields with HPLC purity >96% .
- reported enantiomerically pure pyrazoles (e.g., 5m: [α]D²⁰ = −4.3 in MeOH) via chiral resolution .
The target compound likely follows similar protocols, though direct synthetic details are unavailable in the evidence.
Physical and Spectroscopic Properties
- Melting Points : Urea derivatives () exhibit higher melting points (170–201°C) compared to ester analogs (e.g., –18 compounds are oils or low-melting solids). The target compound’s melting point is expected to align with ester derivatives due to reduced intermolecular hydrogen bonding .
- Spectroscopic Characterization : NMR (¹H, ¹³C, ¹⁵N) and IR data for analogs (e.g., –4) confirm structural integrity. The 2-fluorobenzoate group in the target compound would show distinct ¹⁹F NMR signals (~-110 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
